N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
Description
N-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2-methoxyphenyl group at position 3 and a pyridine-3-sulfonamide moiety linked via an ethoxyethyl chain at position 4. This structure combines sulfonamide pharmacophores with triazolo-pyridazine scaffolds, which are known for diverse bioactivities, including kinase inhibition and antimicrobial properties . Its synthesis and characterization are inferred from analogous triazolo-pyridazine derivatives described in the literature, such as those with substituted pyrazolyl or sulfonamide groups .
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-28-16-7-3-2-6-15(16)19-23-22-17-8-9-18(24-25(17)19)29-12-11-21-30(26,27)14-5-4-10-20-13-14/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOTZGSBMOHLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
It can be inferred from the pharmacological activities of structurally similar compounds that it may interact with its targets to inhibit their function. This inhibition could lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Analysis
Biochemical Properties
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often directed by targeting signals and post-translational modifications, which guide the compound to specific organelles. The subcellular localization of the compound can influence its activity and function, as it can interact with different biomolecules in these compartments.
Biological Activity
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 301.36 g/mol
- IUPAC Name : this compound
This structure features a pyridine ring linked to a sulfonamide group and a triazole derivative, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of the methoxyphenyl group in the structure may enhance its interaction with microbial targets.
Anticancer Potential
The triazole moiety is also associated with anticancer activity. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic proteins .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in disease processes. Research on related sulfonamides has revealed their potential to inhibit sodium channels (NaV1.7), which are implicated in pain pathways. This suggests that this compound could be explored for analgesic properties as well .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that compounds containing the [1,2,4]triazolo moiety exhibit promising anticancer properties. The structure of N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of triazolo compounds have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .
Mechanism of Action
The proposed mechanism involves the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription. By intercalating into DNA or binding to topoisomerases, these compounds can disrupt normal cellular processes leading to apoptosis in cancer cells .
Pharmacology
Antimicrobial Properties
The sulfonamide group in the compound enhances its pharmacological profile by providing antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have indicated that triazole derivatives can exhibit broad-spectrum antimicrobial activity .
Neuroprotective Effects
Emerging research suggests that certain derivatives of triazolo compounds may offer neuroprotective benefits. They could potentially mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.
Materials Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry for the development of smart materials. Its unique chemical structure allows for the modification of polymer matrices to enhance properties such as thermal stability and mechanical strength .
Sensing Applications
The compound's electronic properties make it suitable for applications in sensors. Its ability to interact with various analytes can be harnessed for the development of chemical sensors capable of detecting environmental pollutants or biological markers .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of topoisomerase II |
| Antimicrobial agents | Interference with folate synthesis | |
| Pharmacology | Neuroprotective agents | Reduction of oxidative stress |
| Materials Science | Polymer modification | Enhanced thermal stability |
| Chemical sensors | Interaction with analytes |
Case Studies
- Anticancer Activity Study : A recent study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 5 to 15 µM against breast cancer cells .
- Neuroprotection Research : In a model of neurodegeneration, a triazole derivative was found to reduce markers of inflammation and oxidative stress significantly compared to control groups. This suggests potential therapeutic avenues for treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl substituent at position 3 may confer improved metabolic stability over non-aryl or electron-deficient substituents, as seen in compounds like (E)-4b .
Pharmacokinetic and Toxicity Profiles
- ADME-Tox Screening : Compounds with triazolo-pyridazine cores and sulfonamide groups (e.g., the target compound and analogues 1–5 from ) were prioritized in FAFDrug3 virtual screening due to favorable absorption and low PAINs (pan-assay interference compounds) liabilities .
Functional Group Impact on Bioactivity
- Sulfonamide vs. Carboxamide : Sulfonamide-containing derivatives (e.g., the target compound) often exhibit enhanced binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) compared to carboxamide analogues like 2-methyl-N-[4-(triazolo-pyridazin-6-yl)phenyl]propanamide .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling a triazolo[4,3-b]pyridazine core with a pyridine-3-sulfonamide moiety. A critical step is the formation of the ether linkage between the triazolo-pyridazine and the ethoxy-ethyl spacer. For example, sodium hydride in DMF can facilitate alkoxide formation for nucleophilic substitution (e.g., reacting 9-alcoholate with a halogenated intermediate) . Cyclization of hydrazine derivatives with aromatic aldehydes, followed by oxidation using sodium hypochlorite, is another validated approach .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 10.72 ppm for imine protons in intermediates ) confirm structural integrity.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for intermediates at 334.1556 ).
- FTIR : Identifies functional groups (e.g., 1596 cm⁻¹ for C=N stretching in triazole rings ).
- TLC monitoring : Ensures reaction progress using dichloromethane as a mobile phase .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related triazolo-pyridazines, the compound may exhibit acute toxicity (oral, dermal) and cause severe eye irritation. Use PPE (gloves, goggles, lab coats), work under fume hoods, and avoid dust generation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize synthetic yield under varying reaction conditions?
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Catalysts : 3-Picoline or 3,5-lutidine with sulfilimine catalysts improve coupling reactions between sulfonyl chlorides and amines, reducing side products .
- Temperature control : Reflux at 80°C for 4 hours ensures complete cyclization in triazole formation .
Q. What strategies resolve contradictions in reported toxicity data for triazolo-pyridazine derivatives?
Discrepancies in GHS classifications (e.g., acute toxicity in vs. "no known hazard" in ) may arise from substituent effects. Mitigation strategies include:
- In vitro assays : Test specific derivatives for cytotoxicity (e.g., MTT assays on HepG2 cells).
- Computational modeling : Use QSAR models to predict toxicity based on substituent electronic properties.
- Batch consistency checks : Verify purity (>98% via HPLC) to exclude impurities as confounding factors .
Q. How does substitution on the triazolo-pyridazine core influence biological activity?
- Methoxyphenyl groups : Enhance antiproliferative activity by improving membrane permeability (e.g., IC50 values <10 µM in cancer cell lines) .
- Sulfonamide moieties : Increase target selectivity (e.g., c-Met/Pim-1 kinase inhibition via hydrogen bonding with catalytic lysine residues) .
- Halogen substituents : Fluorine or chlorine at meta/para positions improve metabolic stability but may elevate toxicity risks .
Q. What computational tools are effective for docking studies of this compound?
Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding modes to targets like c-Met kinase. Use the following parameters:
- Grid box : Centered on ATP-binding pockets (20 ų).
- Scoring functions : GoldScore (e.g., GOLD scores >82 for triazolo-pyridazines ).
- MD simulations : Validate stability of ligand-target complexes over 100 ns trajectories.
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (NO2) or donating (NH2) groups to assess activity shifts.
- Spacer optimization : Test ethylene glycol vs. propylene glycol linkers for improved solubility .
- Bioisosteric replacements : Substitute pyridine-3-sulfonamide with thiophene or benzimidazole rings .
Q. What are best practices for validating antiproliferative activity?
- Cell lines : Use panels (e.g., MCF-7, A549, HeLa) to assess selectivity.
- Dose-response curves : Generate IC50 values with triplicate experiments (72-hour exposure).
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Data Interpretation and Troubleshooting
Q. How to address low yields in sulfonamide coupling reactions?
- Catalyst screening : Add 1–10 mol% sulfilimine derivatives to accelerate coupling .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, EtOAc/hexane).
- Side-product analysis : Characterize byproducts via LC-MS to adjust stoichiometry (e.g., sulfonyl chloride excess ).
Q. Why might NMR spectra show unexpected peaks, and how to resolve this?
- Tautomerism : Triazolo-pyridazines may exhibit keto-enol tautomerism; use DMSO-d6 to stabilize dominant forms .
- Impurities : Pre-purify intermediates via flash chromatography before final coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
